molecular formula C8H11ClN2O3 B6215391 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride CAS No. 2742656-93-3

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride

Cat. No.: B6215391
CAS No.: 2742656-93-3
M. Wt: 218.6
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Description

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride is a synthetic organic compound with a unique structure that combines an imidazole ring with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride
  • 3-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}propanoic acid hydrochloride

Uniqueness

2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetic acid hydrochloride is unique due to its specific ring structure and the presence of both imidazole and oxazine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2742656-93-3

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.6

Purity

95

Origin of Product

United States

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